Home > Products > Screening Compounds P67934 > 3-O-sulfato-6-fluoro-dopa
3-O-sulfato-6-fluoro-dopa - 119637-74-0

3-O-sulfato-6-fluoro-dopa

Catalog Number: EVT-1510959
CAS Number: 119637-74-0
Molecular Formula: C10H10N2OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-O-sulfato-6-fluoro-dopa is a sulfated derivative of 6-fluoro-dopa, a compound that plays a significant role in neuroimaging, particularly in the context of Positron Emission Tomography (PET) for diagnosing Parkinsonian syndromes. This compound is primarily identified as a metabolite of 6-[18F]fluoro-L-dopa, which is widely used in clinical settings to visualize dopaminergic activity in the brain. The identification and understanding of 3-O-sulfato-6-fluoro-dopa are crucial for interpreting PET imaging results and understanding dopamine metabolism in humans .

Source

The primary source of 3-O-sulfato-6-fluoro-dopa is through the metabolic pathway of 6-[18F]fluoro-L-dopa in human blood plasma. Studies have shown that after administration, 6-[18F]fluoro-L-dopa undergoes various metabolic transformations, leading to the formation of several metabolites, including 3-O-sulfato-6-fluoro-dopa .

Classification

Chemically, 3-O-sulfato-6-fluoro-dopa can be classified as a sulfated amino acid. It is part of a broader category of compounds known as fluorinated catecholamines, which are derivatives of catecholamines modified with fluorine atoms for enhanced imaging properties.

Synthesis Analysis

Methods

The synthesis of 3-O-sulfato-6-fluoro-dopa typically involves the sulfation of 6-fluoro-dopa. This can be achieved through various chemical methods, including:

  • Chemical Sulfation: Utilizing sulfating agents such as sulfur trioxide or chlorosulfonic acid to introduce sulfate groups onto the hydroxyl group at the 3-position of the dopa molecule.
  • Enzymatic Methods: Employing sulfotransferase enzymes that catalyze the transfer of sulfate groups from donor molecules to the acceptor site on 6-fluoro-dopa.

Technical Details

The reaction conditions for chemical sulfation must be carefully controlled to avoid degradation of the sensitive dopa structure. Typically, reactions are conducted under anhydrous conditions and monitored using techniques such as high-performance liquid chromatography (HPLC) to assess yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-O-sulfato-6-fluoro-dopa can be represented as follows:

  • Chemical Formula: C9H10FNO5S
  • Molecular Weight: Approximately 251.24 g/mol

The structure features a fluorine atom at the 6-position and a sulfate group at the 3-position on the dopa backbone, which consists of an amino group (-NH2), a carboxylic acid group (-COOH), and a phenolic hydroxyl group (-OH).

Data

Chemical Reactions Analysis

Reactions

3-O-sulfato-6-fluoro-dopa primarily participates in metabolic reactions within the human body. It is formed during the metabolism of 6-[18F]fluoro-L-dopa and can further undergo transformations into other metabolites such as 3-O-methyl-6-[18F]fluoro-L-dopa and fluorodopamine.

Technical Details

The metabolic pathway involves enzymatic processes where sulfotransferases act on 6-fluoro-dopa, leading to sulfation. The reaction kinetics can vary based on substrate concentration and enzyme activity, influencing the yield of 3-O-sulfato-6-fluoro-dopa.

Mechanism of Action

Process

The mechanism by which 3-O-sulfato-6-fluoro-dopa functions relates to its role in dopamine metabolism. After administration, it competes with other metabolites for uptake into dopaminergic neurons. The compound's ability to cross the blood-brain barrier allows it to participate in neurotransmitter synthesis pathways.

Data

Studies indicate that following injection, concentrations of 3-O-sulfato-6-fluoro-dopa are detectable in plasma within one hour, highlighting its rapid metabolism and relevance in imaging studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its polar sulfate group.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic sites on the aromatic ring.

Relevant analyses include evaluating its stability under varying pH conditions and assessing solubility profiles, which are critical for formulation in radiopharmaceutical applications.

Applications

3-O-sulfato-6-fluoro-dopa has significant scientific applications, particularly in:

  • Positron Emission Tomography Imaging: Used as a tracer for studying dopaminergic function in patients suspected of having Parkinsonian syndromes.
  • Research: Provides insights into dopamine metabolism and potential therapeutic targets for neurological disorders.
Introduction to 3-O-Sulfato-6-Fluoro-Dopa

3-O-Sulfato-6-fluoro-Dopa (alternatively termed 3-O-sulfato-6-[¹⁸F]fluoro-L-dopa when radiolabeled) is a significant peripheral metabolite of the widely used positron emission tomography (PET) tracer 6-[¹⁸F]fluoro-L-DOPA (FDOPA). This water-soluble conjugate is enzymatically formed primarily in the bloodstream and peripheral tissues via sulfotransferase-mediated conjugation of the 3-hydroxy group of FDOPA. Its identification in human plasma samples during FDOPA-PET studies revealed its critical role as a major metabolic pathway that influences tracer bioavailability and interpretation of imaging data related to central dopaminergic function [1] [9]. Unlike its parent compound FDOPA or the methylated metabolite 3-O-methyl-6-[¹⁸F]fluoro-L-dopa (3-OMFD), 3-O-sulfato-6-fluoro-Dopa cannot cross the blood-brain barrier (BBB), restricting its biological activity and relevance to the peripheral compartment [1]. Its characterization marked a pivotal advancement in understanding FDOPA pharmacokinetics, necessitating sophisticated kinetic modeling in PET studies to distinguish central dopaminergic activity from peripheral metabolic artifacts.

Chemical Structure and Isomerism of 3-O-Sulfato-6-Fluoro-Dopa

The core structure of 3-O-sulfato-6-fluoro-Dopa consists of the L-DOPA backbone fluorinated at the 6-position of the aromatic ring and sulfated at the phenolic oxygen in the 3-position. This yields the chemical name (2S)-2-amino-3-(2-fluoro-4-hydroxy-5-(sulfooxy)phenyl)propanoic acid. The sulfate group (-OSO₃⁻) is esterified specifically to the 3-hydroxy position, distinguishing it from the potential 4-O-sulfate isomer.

  • Regiochemistry of Sulfation: Catecholamine sulfation exhibits strong regioselectivity. Studies on endogenous dopamine sulfation demonstrated that the 3-O-sulfate isomer (dopamine 3-O-sulfate) is the overwhelmingly predominant product compared to the 4-O-sulfate isomer in humans. Untreated Parkinsonian patients administered L-DOPA excreted dopamine 3-O-sulfate at levels 19.6 times higher than dopamine 4-O-sulfate in urine. Even after intravenous tracer ³H-L-DOPA administration, the 3-O-sulfate isomer remained dominant, albeit at a lower ratio (approximately 3:1), suggesting physiological factors influence the isomer ratio [3]. This regioselectivity is attributed to the higher nucleophilicity and steric accessibility of the 3-oxygen compared to the 4-oxygen in the catechol ring system. Enzymatically, this reaction is catalyzed by sulfotransferases (SULTs), notably SULT1A3, which shows high affinity for catecholamines.

  • Stereochemistry: As a metabolite of FDOPA, 3-O-sulfato-6-fluoro-Dopa retains the natural (S)-configuration (L-form) at the alpha-carbon chiral center. This stereochemistry is crucial as the D-isomer exhibits significantly reduced affinity for amino acid transporters like LAT1 at the BBB [4] [10].

  • Impact of Fluorine Substitution: Fluorine substitution at the 6-position electronically deactivates the aromatic ring towards electrophilic attack but has minimal steric impact on the adjacent catechol hydroxy groups. Studies on unlabeled fluoro-DOPA analogs suggest the 6-fluoro group does not drastically alter the regiochemical preference for 3-O-sulfation compared to unsubstituted dopamine/DOPA [1] [3].

Table 1: Key Structural Features of 3-O-Sulfato-6-Fluoro-Dopa vs. Related Sulfate Isomer

Feature3-O-Sulfato-6-Fluoro-Dopa4-O-Sulfato-6-Fluoro-Dopa (Theoretical/Minor Isomer)
Systematic Name(2S)-2-Amino-3-(2-fluoro-4-hydroxy-5-(sulfooxy)phenyl)propanoic acid(2S)-2-Amino-3-(2-fluoro-5-hydroxy-4-(sulfooxy)phenyl)propanoic acid
Sulfation Position3-O4-O
PredominanceMajor metabolite (>75% of sulfate conjugates) [1] [3]Minor metabolite
Detection in HumansConfirmed in plasma during FDOPA-PET [1]Not typically reported; likely very low abundance
Structural DeterminantFavored by sulfotransferase enzyme (SULT1A3) specificityLess favorable orientation/electronics

Biological Significance in Dopaminergic and Catecholaminergic Pathways

3-O-Sulfato-6-fluoro-Dopa plays a significant, albeit indirect, role in modulating dopaminergic and broader catecholaminergic metabolism through its formation as an endpoint metabolic product:

  • Peripheral Inactivation Pathway: Sulfoconjugation of FDOPA represents a major detoxification and inactivation mechanism. The addition of the bulky, highly polar sulfate group effectively terminates the biological activity of the parent FDOPA molecule. Sulfated FDOPA loses its affinity for neutral amino acid transporters (like LAT1) responsible for crossing cellular membranes, including the BBB [1] [4]. Crucially, it also becomes incapable of being decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form 6-[¹⁸F]fluorodopamine (FDA), the key step for presynaptic neuronal trapping in the striatum during PET imaging. Similarly, it cannot serve as a substrate for catechol-O-methyltransferase (COMT) [1] [9]. This renders 3-O-sulfato-6-fluoro-Dopa a metabolically inert end-product destined for renal excretion.

  • Competition with Methylation: The catechol structure of FDOPA presents two primary competing peripheral metabolic fates: O-methylation (catalyzed by COMT, primarily in the liver and kidney) forming 3-OMFD, and O-sulfation (catalyzed by SULTs, primarily in the gut wall, liver, and platelets) forming the sulfated conjugates. The study of endogenous dopamine sulfation concluded that "sulfate conjugation of dopamine could possibly compete with 3-O-methylation in determining the resultant conjugated product" [3]. While methylation generally predominates for FDOPA metabolism (with 3-OMFD being the major peripheral metabolite), sulfation represents a significant alternative pathway, particularly influenced by individual variations in enzyme expression and activity (SULT vs. COMT). Factors like the availability of the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) also modulate this competition.

  • Impact on Bioavailability: The extent of sulfation (and methylation) directly reduces the pool of intact FDOPA available for transport into the brain. This is why pharmacological strategies like pretreatment with the peripheral AADC inhibitor carbidopa are standard in FDOPA-PET. Carbidopa not only prevents peripheral decarboxylation but also indirectly increases the fraction of intact FDOPA by reducing one major metabolic sink, potentially altering the balance between methylation and sulfation as alternative pathways [1] [9].

Role as a Metabolite of 6-[¹⁸F]Fluoro-L-DOPA in Neurological Imaging

The formation and kinetics of 3-O-sulfato-6-[¹⁸F]fluoro-L-DOPA are critical factors influencing the quantification and interpretation of FDOPA-PET studies used to assess presynaptic dopaminergic integrity, primarily in Parkinsonian syndromes and related disorders:

  • Metabolite Kinetics in Plasma: Following intravenous administration of FDOPA, 3-O-sulfato-6-[¹⁸F]fluoro-L-DOPA appears rapidly in the bloodstream. The seminal study by Boyes et al. (1988) identified it as one of the four principal plasma metabolites (alongside 3-OMFD, 6-[¹⁸F]fluorodopamine, and 6-[¹⁸F]fluorohomovanillic acid) within the first two hours post-injection [1]. Its concentration increases over time but generally remains lower than that of the parent FDOPA and the major metabolite 3-OMFD. Boyes et al. reported that at 60 minutes post-injection, the plasma concentration of 3-OMFD reached approximately 20% that of FDOPA, while the mean concentration of the O-methylated metabolite over the interval was less than 5% that of FDOPA; sulfated metabolites collectively represented a significant but smaller fraction than 3-OMFD [1].

  • Exclusion from the Central Nervous System: A fundamental characteristic with major implications for PET quantification is that only FDOPA and 3-OMFD can readily cross the BBB. 3-O-Sulfato-6-[¹⁸F]fluoro-L-DOPA, along with other charged metabolites like 6-[¹⁸F]fluorodopamine sulfate or glucuronide conjugates and acidic metabolites (e.g., 6-[¹⁸F]fluorodihydroxyphenylacetic acid (FDOPAC), 6-[¹⁸F]fluorohomovanillic acid (FHVA)), are excluded from the brain [1] [8] [9]. Therefore, the radioactive signal detected in the brain parenchyma during a PET scan originates only from unmetabolized FDOPA and 3-OMFD.

  • Implications for PET Quantification: The presence of radioactive metabolites in the plasma, particularly those that cannot enter the brain (like the sulfate conjugate), necessitates careful correction in kinetic modeling of PET data:

  • Input Function Correction: The "input function" used in kinetic models (representing the time-course of active tracer available to the brain) must be based on the concentration of unmetabolized FDOPA in plasma, not the total radioactivity. Accurate measurement of the parent fraction (FDOPA) via methods like HPLC analysis of timed plasma samples is therefore essential. Failure to correct for metabolites overestimates the true available tracer input.
  • Contribution to Background Signal: While 3-O-sulfato-6-[¹⁸F]fluoro-L-DOPA itself does not enter the brain, its presence in the blood pool contributes to the vascular radioactivity component within the PET field of view. This can increase the apparent background signal, particularly in regions with high vascularization. While less critical than the input function correction, sophisticated models may account for this vascular contribution.
  • Model Configuration: Studies characterizing FDOPA metabolism in monkeys and humans explicitly used the knowledge that sulfated and other charged metabolites are excluded from the brain to configure appropriate compartmental models for PET data analysis [9]. These models distinguish the kinetics of FDOPA uptake, its decarboxylation to FDA (trapped in vesicles), and the uniform distribution of 3-OMFD.

Table 2: Metabolic Pathways of 6-[¹⁸F]FDOPA and Significance of Sulfation

Metabolic PathwayPrimary LocationKey Metabolite(s)Crosses BBB?Significance for FDOPA-PET
Decarboxylation (AADC)Peripheral tissues, Brain6-[¹⁸F]Fluorodopamine (FDA) & conjugatesPeripheral FDA: No Brain FDA: TrappedTrapping in brain vesicles is the target signal. Peripheral decarboxylation reduces tracer bioavailability (inhibited by carbidopa).
O-Methylation (COMT)Liver, Kidney, Other3-O-Methyl-6-[¹⁸F]FDOPA (3-OMFD)YesMajor peripheral metabolite. Uniformly distributes in brain, contributing to background signal. Requires input function correction.
O-Sulfation (SULT)Gut, Liver, Platelets3-O-Sulfato-6-[¹⁸F]FDOPA (major), Minor isomers/conjugatesNoSignificant peripheral inactivation pathway. Contributes to plasma metabolite pool requiring input correction & vascular background. Competes with methylation.
Oxidative Deamination (MAO)Liver, Brain (on FDA)6-[¹⁸F]FDOPAC → [¹⁸F]FHVAGenerally NoOccurs on decarboxylated products (FDA). Acidic metabolites are peripheral/rapidly excreted.
  • Analytical Detection: The identification and quantification of 3-O-sulfato-6-[¹⁸F]fluoro-L-DOPA in biological samples (plasma) rely heavily on chromatographic techniques:
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with radiometric detection is the standard method for separating FDOPA from its major metabolites, including the sulfate conjugate, in plasma samples collected during PET studies [1] [9].
  • Anion-Exchange Chromatography: Earlier studies on endogenous dopamine sulfates utilized anion-exchange column chromatography to isolate the sulfate isomers [3]. This principle could be adapted for radiolabeled metabolites, though HPLC is more common for PET studies.
  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) was used historically to confirm the identity of chemically synthesized dopamine sulfate isomers [3]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the modern method of choice for definitive identification and sensitive quantification of non-radioactive sulfated conjugates, and could be applied to cold standards or in studies using stable isotopes.

Table 3: Analytical Techniques for Characterizing 3-O-Sulfato-6-Fluoro-Dopa

Properties

CAS Number

119637-74-0

Product Name

3-O-sulfato-6-fluoro-dopa

Molecular Formula

C10H10N2OS

Synonyms

3-O-sulfato-6-fluoro-dopa

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.